molecular formula C21H41NO2Si2 B562567 (R)-O,O-Bis(tert-butyldimethlsilyl) Phenylephrine CAS No. 1217862-07-1

(R)-O,O-Bis(tert-butyldimethlsilyl) Phenylephrine

Cat. No. B562567
M. Wt: 395.734
InChI Key: CCCLWXYOVOYPST-IBGZPJMESA-N
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Description

“®-O,O-Bis(tert-butyldimethlsilyl) Phenylephrine” is a compound that involves the use of tert-butyldimethylsilyl (TBDMS) ethers . TBDMS ethers are known for their stability and are often used as protective groups in organic synthesis .


Chemical Reactions Analysis

TBDMS ethers are known to be stable under various conditions . They can be desilylated to their corresponding alcohols and phenols in DMSO, at 80°C, in very good yield .

Scientific Research Applications

Steric Encumbrance in Phosphorus Centers

Research by Shah et al. (2000) explores sterically encumbered systems for two low-coordinate phosphorus centers, utilizing tetraarylphenyls with tert-butylphenyl groups. These compounds serve as precursors for materials with p-phenylene-bridged phosphorus centers, offering insights into the synthesis and applications of sterically demanding ligands in creating novel materials with unique phosphorus coordination (Shah et al., 2000).

Catalysis with Rigid P-Chiral Phosphine Ligands

Imamoto et al. (2012) discuss the synthesis of enantiomers of bis(tert-butylmethylphosphino)quinoxaline and related compounds from enantiopure tert-butylmethylphosphine-boranes. These ligands, when used in rhodium complexes, exhibit high enantioselectivities and catalytic activities in asymmetric hydrogenation, demonstrating their utility in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Stereoselective Synthesis of (R)-Phenylephrine

Peng et al. (2014) identified a short-chain dehydrogenase/reductase from Serratia marcescens capable of converting 1-(3-hydroxyphenyl)-2-(methylamino)ethanone into (R)-Phenylephrine with high enantiomeric excess. This biocatalytic process facilitated by recombinant Escherichia coli cells presents a method for the stereoselective synthesis of (R)-Phenylephrine, a widely used nasal decongestant (Peng et al., 2014).

Lewis Base Activation of Lewis Acids

Denmark et al. (2002) investigated the activation of silicon tetrachloride by chiral bisphosphoramide to promote aldol addition reactions between aldehydes and silyl ketene acetals. This study highlights the use of sterically demanding silyl ketene acetals in synthetic chemistry, providing insights into enantioselective synthesis and the role of Lewis base activation in facilitating chemical reactions (Denmark et al., 2002).

properties

IUPAC Name

(2R)-2-[tert-butyl(dimethyl)silyl]oxy-2-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO2Si2/c1-20(2,3)25(8,9)23-18-14-12-13-17(15-18)19(16-22-7)24-26(10,11)21(4,5)6/h12-15,19,22H,16H2,1-11H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCLWXYOVOYPST-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(CNC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)[C@H](CNC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661812
Record name (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}-2-(3-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-O,O-Bis(tert-butyldimethlsilyl) Phenylephrine

CAS RN

1217862-07-1
Record name (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}-2-(3-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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